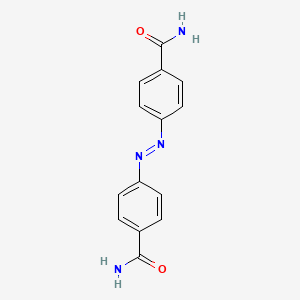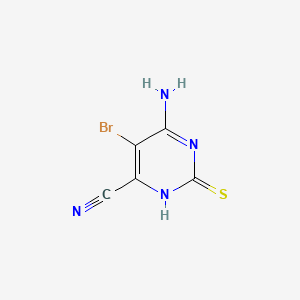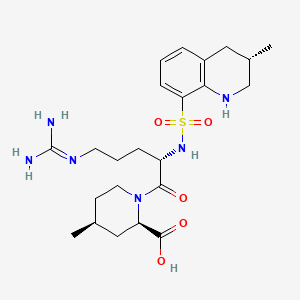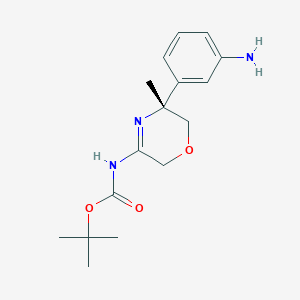
(R)-tert-Butyl (5-(3-aminophenyl)-5-methyl-5,6-dihydro-2H-1,4-oxazin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ®-(5-(3-aminophenyl)-5-methyl-5,6-dihydro-2H-1,4-oxazin-3-yl)carbamate: is a complex organic compound that features a tert-butyl carbamate group. This compound is notable for its applications in organic synthesis, particularly in the protection of amino groups during chemical reactions. The tert-butyl group is known for its stability and resistance to various reaction conditions, making it a valuable component in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ®-(5-(3-aminophenyl)-5-methyl-5,6-dihydro-2H-1,4-oxazin-3-yl)carbamate typically involves the protection of the amino group using tert-butyl carbamate. This can be achieved through the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods: Industrial production of tert-butyl carbamates often employs continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl ®-(5-(3-aminophenyl)-5-methyl-5,6-dihydro-2H-1,4-oxazin-3-yl)carbamate undergoes various chemical reactions, including:
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with electrophiles such as alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4
Reduction: H2/Pd/C
Substitution: Alkyl halides, bases like NaOH or KOH
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces amines or alcohols .
Applications De Recherche Scientifique
Chemistry: In organic synthesis, tert-Butyl ®-(5-(3-aminophenyl)-5-methyl-5,6-dihydro-2H-1,4-oxazin-3-yl)carbamate is used as a protecting group for amines. This allows for selective reactions on other functional groups without interference from the amino group .
Biology and Medicine: The compound is utilized in the synthesis of peptides and other biologically active molecules. Its stability under various conditions makes it suitable for use in pharmaceutical research and development .
Industry: In industrial applications, tert-butyl carbamates are used in the production of polymers, coatings, and adhesives. Their stability and reactivity make them valuable in the manufacture of high-performance materials .
Mécanisme D'action
The mechanism by which tert-Butyl ®-(5-(3-aminophenyl)-5-methyl-5,6-dihydro-2H-1,4-oxazin-3-yl)carbamate exerts its effects involves the formation of a stable carbamate linkage. This linkage protects the amino group from unwanted reactions, allowing for selective transformations of other functional groups. The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to regenerate the free amine .
Comparaison Avec Des Composés Similaires
- tert-Butyl carbamate
- tert-Butyl-N-methylcarbamate
- Benzyl carbamate
- Methyl carbamate
Comparison: tert-Butyl ®-(5-(3-aminophenyl)-5-methyl-5,6-dihydro-2H-1,4-oxazin-3-yl)carbamate is unique due to its specific structure, which includes an oxazinyl ring and an aminophenyl group. This structure provides distinct reactivity and stability compared to other carbamates. For example, tert-butyl carbamate is commonly used for protecting amino groups, but it lacks the additional functional groups present in tert-Butyl ®-(5-(3-aminophenyl)-5-methyl-5,6-dihydro-2H-1,4-oxazin-3-yl)carbamate .
Conclusion
tert-Butyl ®-(5-(3-aminophenyl)-5-methyl-5,6-dihydro-2H-1,4-oxazin-3-yl)carbamate is a versatile compound with significant applications in organic synthesis, pharmaceutical research, and industrial production. Its unique structure and reactivity make it a valuable tool for chemists and researchers in various fields.
Propriétés
Formule moléculaire |
C16H23N3O3 |
|---|---|
Poids moléculaire |
305.37 g/mol |
Nom IUPAC |
tert-butyl N-[(5R)-5-(3-aminophenyl)-5-methyl-2,6-dihydro-1,4-oxazin-3-yl]carbamate |
InChI |
InChI=1S/C16H23N3O3/c1-15(2,3)22-14(20)18-13-9-21-10-16(4,19-13)11-6-5-7-12(17)8-11/h5-8H,9-10,17H2,1-4H3,(H,18,19,20)/t16-/m0/s1 |
Clé InChI |
AQZFZFHRPJASGK-INIZCTEOSA-N |
SMILES isomérique |
C[C@]1(COCC(=N1)NC(=O)OC(C)(C)C)C2=CC(=CC=C2)N |
SMILES canonique |
CC1(COCC(=N1)NC(=O)OC(C)(C)C)C2=CC(=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({2-[(3-Chlorophenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14892436.png)
![4-Chloro-7,8-dihydro-6h-pyrano[3,2-d]pyrimidine](/img/structure/B14892440.png)
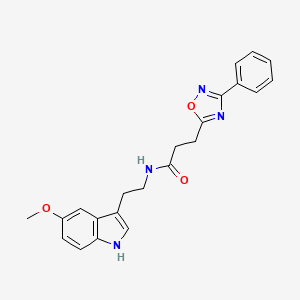
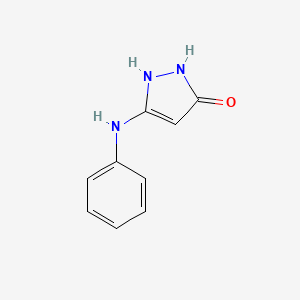
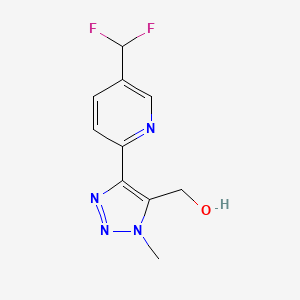

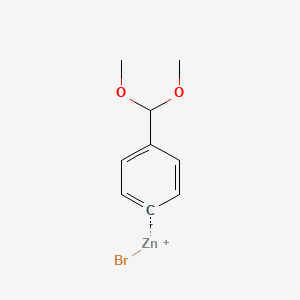
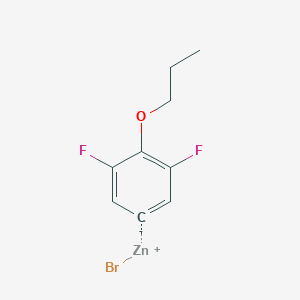
![(S)-tert-Butyl (5-((tert-butoxycarbonyl)amino)-1-(6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-yl)-1H-1,2,4-triazol-3-yl)(7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate](/img/structure/B14892493.png)
![5-Bromo-1-(2-chlorobenzyl)-1h-pyrazolo[3,4-b]pyridine](/img/structure/B14892521.png)
